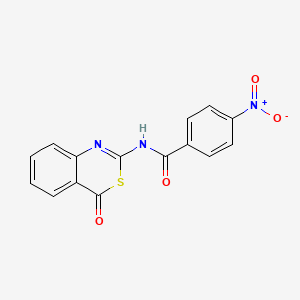

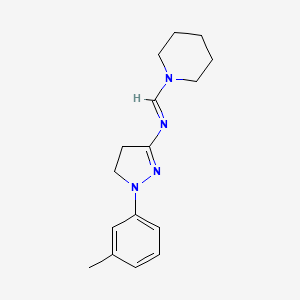

4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazinones involves precursor compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, which are structural variants leading to promising antituberculosis drug candidates (Richter et al., 2021). Synthesis methodologies also explore isomerization processes, where N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines undergo spontaneous transformations to yield benzothiazoles under specific conditions (Argilagos et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide and related compounds has been characterized using techniques like X-ray diffraction. These analyses reveal the orientation of nitro groups and the dihedral angles between aromatic rings, providing insights into the compound's molecular geometry (Saeed et al., 2008).

Chemical Reactions and Properties

Benzothiazinones undergo various chemical reactions, including nitrosation and isocyanation, leading to the formation of derivatives with potential anticancer properties. These reactions highlight the chemical versatility and reactivity of the benzothiazinone nucleus (Gupta & Gupta, 2010).

科学的研究の応用

Antitubercular Drug Development

One significant application of compounds related to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide is in the development of new antituberculosis drugs. Researchers Richter et al. (2021) have explored the structural characterization of related compounds, which serve as precursors for the synthesis of benzothiazinones, a class of promising antituberculosis agents (Richter et al., 2021).

Antitumor Agents

Benzothiazole derivatives, closely related to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide, have been studied for their potential as antitumor agents. Yoshida et al. (2005) designed and synthesized biologically stable derivatives showing significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).

Molecular Electronic Device Applications

In the field of molecular electronics, related nitroamine compounds have been used in electronic devices. Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in an electronic device, showing significant on-off peak-to-valley ratios and negative differential resistance (Chen et al., 1999).

Antimicrobial and Anticancer Properties

Compounds derived from benzothiazoles, similar to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide, have been synthesized and evaluated for antimicrobial and anticancer potentials. Deep et al. (2016) found certain derivatives to exhibit notable antimicrobial and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Deep et al., 2016).

作用機序

While the specific mechanism of action for “4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide” is not mentioned in the search results, 4H-3,1-benzothiazin-4-ones are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

将来の方向性

特性

IUPAC Name |

4-nitro-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)17-15-16-12-4-2-1-3-11(12)14(20)23-15/h1-8H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVDDGRUZWVGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)